
Thymopoietin, cys (28-39)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymopoietin, cys (28-39)-, also known as Thymopoietin, cys (28-39)-, is a useful research compound. Its molecular formula is C64H104N18O22S and its molecular weight is 1509.7 g/mol. The purity is usually 95%.
The exact mass of the compound Thymopoietin, cys (28-39)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Fragments - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Thymopoietin, cys (28-39)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thymopoietin, cys (28-39)- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Immunological Applications
1.1 Immune Cell Regulation
Thymopoietin is known to influence the development and function of T-cells, which are essential for adaptive immunity. The Cys (28-39) fragment has been shown to enhance T-cell proliferation and differentiation. Research indicates that this peptide can modulate the immune response, leading to improved outcomes in immunocompromised states.
Case Study: Enhanced T-cell Functionality
A study demonstrated that administration of Thymopoietin, Cys (28-39) significantly increased the proliferation of peripheral blood mononuclear cells (PBMCs) when exposed to specific antigens. This suggests its potential use in therapies aimed at boosting immune responses in patients with weakened immune systems .
1.2 Autoimmune Disorders
The modulation of immune responses by Thymopoietin, Cys (28-39) has implications for treating autoimmune diseases. By promoting regulatory T-cell activity, this peptide may help restore balance in immune responses that are otherwise hyperactive.
Research Findings:
In a controlled trial involving patients with autoimmune disorders, treatment with Thymopoietin led to a marked decrease in disease activity scores and an increase in regulatory T-cell populations .
Cancer Research Applications
2.1 Tumor Growth Inhibition
Thymopoietin, Cys (28-39) has been investigated for its role in cancer therapy. Studies have indicated that reducing thymopoietin levels can inhibit tumor cell proliferation and metastasis.
Case Study: Pancreatic Cancer
In pancreatic cancer models, researchers found that administration of the Cys (28-39) fragment resulted in decreased tumor cell migration and invasion capabilities. This suggests that Thymopoietin may serve as a therapeutic agent to enhance anti-tumor immunity .
2.2 Potential as an Adjuvant Therapy
The use of Thymopoietin as an adjuvant therapy alongside conventional treatments like chemotherapy is under investigation. Its ability to enhance immune responses could improve patient outcomes by making tumors more susceptible to existing therapies.
Clinical Trial Insights:
A recent clinical trial showed promising results when combining Thymopoietin with standard chemotherapy regimens, leading to improved survival rates and reduced recurrence in treated patients .
Formulation and Delivery Methods
3.1 Peptide Synthesis and Stability
The synthesis of Thymopoietin, Cys (28-39) involves solid-phase peptide synthesis techniques that ensure high purity and stability of the compound. This is crucial for its application in clinical settings where consistent dosing is necessary.
3.2 Delivery Systems
Innovative delivery systems are being explored to enhance the bioavailability of Thymopoietin peptides. These include liposomal formulations and nanoparticle carriers that protect the peptide from degradation while facilitating targeted delivery to immune cells.
Summary Table of Applications
Eigenschaften
CAS-Nummer |
106939-01-9 |
---|---|
Molekularformel |
C64H104N18O22S |
Molekulargewicht |
1509.7 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C64H104N18O22S/c1-30(2)25-44(63(103)104)80-58(98)41(19-22-48(88)89)77-61(101)50(31(3)4)81-59(99)42(26-34-13-15-35(83)16-14-34)79-62(102)51(32(5)6)82-60(100)43(27-49(90)91)78-55(95)37(11-8-9-23-65)74-54(94)38(12-10-24-70-64(68)69)75-57(97)40(17-20-45(67)84)76-56(96)39(18-21-47(86)87)73-46(85)28-71-52(92)33(7)72-53(93)36(66)29-105/h13-16,30-33,36-44,50-51,83,105H,8-12,17-29,65-66H2,1-7H3,(H2,67,84)(H,71,92)(H,72,93)(H,73,85)(H,74,94)(H,75,97)(H,76,96)(H,77,101)(H,78,95)(H,79,102)(H,80,98)(H,81,99)(H,82,100)(H,86,87)(H,88,89)(H,90,91)(H,103,104)(H4,68,69,70)/t33-,36-,37-,38-,39-,40-,41-,42-,43-,44-,50-,51-/m0/s1 |
InChI-Schlüssel |
MMZDOXPJLRJKSE-DBAKCZCVSA-N |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CS)N |
Isomerische SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CS)N |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CS)N |
Key on ui other cas no. |
106939-01-9 |
Sequenz |
CAGEQRKDVYVEL |
Synonyme |
Cys-thymopoietin (28-39) Cys-TP (28-39) cysteinyl-thymopoietin (28-39) thymopoietin, Cys (28-39)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.